

# A Technical Guide to the Spectroscopic Analysis of 5-Vanillylidene Barbituric Acid

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Compound of Interest

Compound Name: 5-Vanillylidene barbituric acid

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Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of **5-Vanillylidene barbituric acid**, a derivative of significant interest due to the broad pharmacological properties of the barbiturate family.[1][2] It is intended for researchers, scientists, and professionals in drug development. This guide covers the essential spectroscopic techniques—UV-Vis, FT-IR, NMR, and Mass Spectrometry—offering detailed experimental protocols, tabulated data for clear interpretation, and visualizations of key processes and relationships to facilitate a comprehensive understanding of the molecule's structural elucidation.

## **Chemical Structure and Properties**

**5-Vanillylidene barbituric acid** is synthesized through the Knoevenagel condensation of vanillin and barbituric acid. Its fundamental properties are summarized below.

Chemical Formula: C<sub>12</sub>H<sub>10</sub>N<sub>2</sub>O<sub>5</sub>[3][4]

Molecular Weight: 262.2182 g/mol [3][4]

• IUPAC Name: 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS Registry Number: 40367-32-6[3][4]

Caption: Molecular structure of 5-Vanillylidene barbituric acid.



# **Synthesis and Experimental Protocols**

The synthesis of 5-arylidine barbituric acid derivatives is commonly achieved through established methods like the Knoevenagel condensation.[5] Green chemistry approaches, such as solvent-free grinding, have proven effective and environmentally friendly.[6]

## **General Synthesis Protocol: Knoevenagel Condensation**

This protocol describes a solvent-free synthesis using sodium acetate as a catalyst.

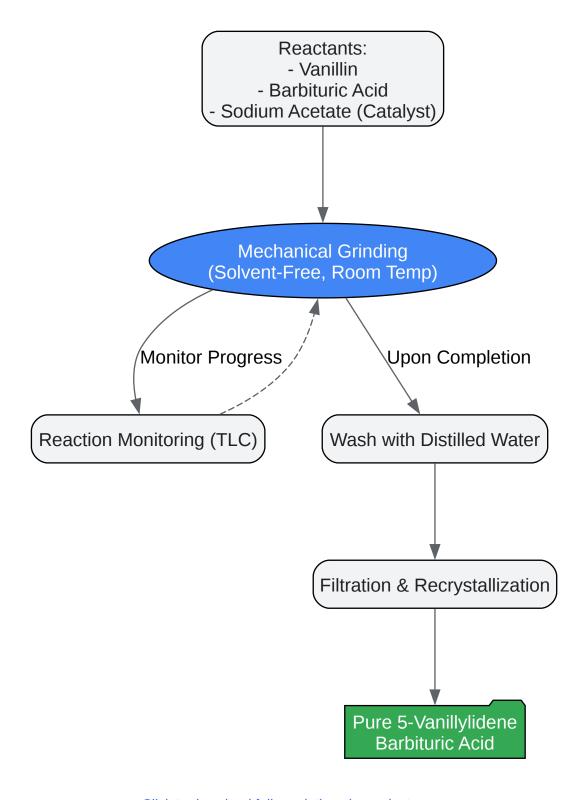
#### Materials:

- Vanillin (aromatic aldehyde, 10 mmol)
- Barbituric acid (10 mmol)
- Sodium acetate (catalyst, 10 mmol)
- · Distilled water
- Ethyl acetate and hexane (for TLC)

#### Procedure:

- A mixture of vanillin, barbituric acid, and sodium acetate is placed in a mortar.
- The mixture is ground at room temperature with a pestle.
- The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
- Upon completion, the resulting solid product is washed with distilled water.
- The product is filtered and recrystallized from a suitable solvent, such as ethanol, to yield the pure 5-Vanillylidene barbituric acid.





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Caption: Workflow for the solvent-free synthesis of the title compound.

# **Spectroscopic Characterization**



A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized compound. The following sections detail the protocols and expected data from each key analytical technique.

## **UV-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system formed between the barbiturate and vanillylidene rings.

#### Experimental Protocol:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Solvent: Spectroscopic grade Dimethyl sulfoxide (DMSO) or Ethanol.
- Procedure: A dilute solution of the compound is prepared in the chosen solvent. The spectrum is recorded, typically from 200 to 600 nm, using a quartz cuvette with a 1 cm path length. The solvent is used as a blank for baseline correction.

Solvent	λmax (nm)	Transition Type	Reference
DMSO	211, 250, 312	$\pi \rightarrow \pi^*$ and $n \rightarrow \pi$	[2]
Ethanol	245, 298	$\pi \rightarrow \pi$ and $n \rightarrow \pi^{\star}$	[7]

Note: Data is for similar 5-arylidine barbituric acid derivatives and is representative.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

#### Experimental Protocol:

- Instrument: FT-IR spectrometer.
- Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a mull can be prepared using Nujol.[3]



• Procedure: A background spectrum of the KBr pellet or mull agent is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm<sup>-1</sup>.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Reference
3479	O-H stretch (Phenolic)	Ar-OH	[7]
3238 - 3064	N-H stretch	Amide (N-H)	[2][8]
~2918	C-H stretch (Aromatic/Vinylic)	Ar-H, =C-H	[2]
1750 - 1682	C=O stretch	Amide Carbonyls	[7][8]
1640 - 1599	C=C stretch	Alkene/Aromatic	[7][8]
~1262	C-O stretch (Phenolic/Ether)	Ar-O-C, Ar-OH	[2]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

#### Experimental Protocol:

- Instrument: NMR spectrometer (e.g., 300 or 400 MHz).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. <sup>1</sup>H and <sup>13</sup>C
   NMR spectra are recorded at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard.

<sup>1</sup>H NMR Data (Predicted, based on similar structures in DMSO-d<sub>6</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
~11.4 - 11.1	Singlet	2H	Amide N-H protons	[8][9]
~10.5	Singlet	1H	Phenolic O-H proton	[8]
~8.2	Singlet	1H	Vinylic proton (=CH)	[8]
~7.8 - 6.9	Multiplet	3H	Aromatic protons (Ar-H)	[8]
~3.8	Singlet	3H	Methoxy protons (-OCH₃)	[8]

#### <sup>13</sup>C NMR Data (Predicted, based on barbituric acid and substituted aromatics)

Chemical Shift (δ, ppm)	Assignment	Reference
~167	Carbonyl Carbons (C=O)	[9]
~151	Carbonyl Carbons (C=O)	[9]
~150 - 110	Aromatic & Vinylic Carbons	-
~56	Methoxy Carbon (-OCH₃)	-

# Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

#### Experimental Protocol:

• Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

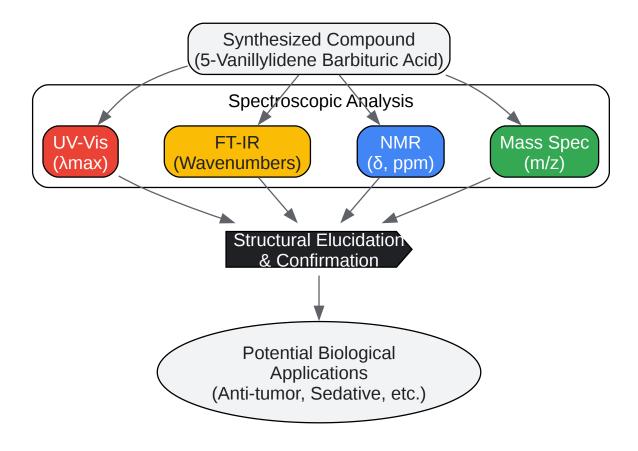


• Procedure: The sample is dissolved in an appropriate solvent and introduced into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

m/z Value	Assignment	Reference
~262.06	[M] <sup>+</sup> (Molecular Ion)	[3][4]
Fragments	Loss of CO, OCH <sub>3</sub> , cleavage of the vanillylidene group	-

## **Data Integration and Structural Elucidation**

The combination of data from these spectroscopic techniques provides conclusive evidence for the structure of **5-Vanillylidene barbituric acid**. The workflow from synthesis to final structural confirmation is a critical process in chemical and pharmaceutical research. The confirmed structure allows for further investigation into the compound's biological activities, which for barbiturates can include anti-tumor, anti-cancer, and sedative properties.[1]



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Caption: Integrated workflow from analysis to potential application.

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